N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA is a derivative of vitamin B3 and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Biochemical Properties and Metabolic Effects
Nicotinamide N-Methyltransferase (NNMT) Activity
NNMT plays a crucial role in the methylation of nicotinamide and structurally related compounds. It's involved in the metabolic pathways that regulate the bioavailability of nicotinamide, which is essential for NAD+ biosynthesis, a critical coenzyme in cellular metabolism and energy production (Rini et al., 1990). Overexpression of NNMT has been linked to various human cancers, suggesting its potential as a therapeutic target. Research indicates NNMT's role in creating a metabolic methylation sink, impacting the methylation potential of cancer cells and altering their epigenetic state, which could contribute to tumorigenesis (Ulanovskaya et al., 2013).
DNA Damage and Repair
Nicotinamide has been shown to stimulate the repair of DNA damage in human lymphocytes, highlighting its potential for therapeutic applications in reducing the impact of genetic damage and enhancing cellular repair mechanisms (Berger et al., 1980).
Therapeutic Potentials
Metabolic Disease Regulation
NNMT regulates hepatic nutrient metabolism through mechanisms that involve stabilization of key proteins involved in metabolic regulation. Research has identified NNMT as a significant player in glucose and cholesterol metabolism, suggesting that modulation of its activity could offer therapeutic avenues for metabolic diseases (Hong et al., 2015).
Inhibition Effects on Cancer
Studies on NNMT inhibitors have highlighted their potential in treating metabolic disorders and possibly impacting cancer progression. For instance, small molecule inhibitors of NNMT can modulate metabolic pathways, offering insights into developing treatments for diseases characterized by abnormal NNMT activity (Kannt et al., 2018).
Eigenschaften
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-10-9-13(11(2)21-10)14(19)6-8-17-15(20)12-5-4-7-18-16(12)22-3/h4-5,7,9,14,19H,6,8H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUSMORZSQRQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=C(N=CC=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.